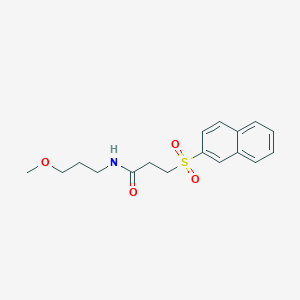
N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound characterized by its unique structural components, including a methoxypropyl group and a naphthylsulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves a multi-step process:
Formation of the Naphthylsulfonyl Intermediate: The initial step often involves the sulfonylation of 2-naphthol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Amide Bond Formation: The naphthylsulfonyl intermediate is then reacted with 3-methoxypropylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N1-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
Oxidation: Formation of methoxypropionic acid or methoxypropionaldehyde.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of nitro or halogenated derivatives of the naphthyl ring.
Applications De Recherche Scientifique
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N1-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE exerts its effects depends on its application:
Biochemical Interactions: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.
Therapeutic Effects: In medicinal applications, it may target specific pathways involved in inflammation or cancer cell proliferation, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure but with a butyl group instead of a propyl group.
N~1~-(3-METHOXYPROPYL)-3-(2-BENZENESULFONYL)PROPANAMIDE: Similar structure but with a benzenesulfonyl group instead of a naphthylsulfonyl group.
Uniqueness
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H21NO4S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C17H21NO4S/c1-22-11-4-10-18-17(19)9-12-23(20,21)16-8-7-14-5-2-3-6-15(14)13-16/h2-3,5-8,13H,4,9-12H2,1H3,(H,18,19) |
Clé InChI |
PYGZDEPVIKZEBM-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















